(S)-Imazamox

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Imazamox is a chiral herbicide belonging to the imidazolinone class of compounds. It is widely used in agriculture to control a broad spectrum of weeds in various crops, including soybeans, sunflowers, and legumes. The compound is known for its selective action, targeting specific enzymes in plants, which makes it an effective and environmentally friendly herbicide.

Aplicaciones Científicas De Investigación

(S)-Imazamox has a wide range of applications in scientific research, including:

Agricultural Chemistry: Used extensively in the study of herbicide resistance and the development of new herbicidal formulations.

Biological Research: Investigated for its effects on plant physiology and biochemistry, particularly in understanding enzyme inhibition mechanisms.

Medicinal Chemistry:

Environmental Science: Studied for its environmental impact, degradation pathways, and the development of bioremediation strategies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Imazamox involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of 2-chloro-4,5-dimethylpyridine with ethyl 2-aminopropanoate under basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the imidazolinone ring.

Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalyst Optimization: Employing highly selective catalysts to improve the enantiomeric purity of the final product.

Purification: Advanced purification techniques such as crystallization and chromatography are used to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Imazamox undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products:

Oxidation Products: Corresponding oxides and hydroxylated derivatives.

Reduction Products: Reduced imidazolinone derivatives.

Substitution Products: Various substituted imidazolinone derivatives depending on the nucleophile used.

Mecanismo De Acción

(S)-Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell growth in susceptible plants, leading to their eventual death. The molecular targets and pathways involved include the binding of this compound to the active site of AHAS, preventing the enzyme from catalyzing its normal reactions.

Comparación Con Compuestos Similares

Imazapyr: Another imidazolinone herbicide with a similar mode of action but different selectivity and spectrum of activity.

Imazethapyr: Similar to (S)-Imazamox but with variations in its chemical structure that affect its herbicidal properties.

Imazapic: Shares the imidazolinone core structure but differs in its application and environmental behavior.

Uniqueness of this compound: this compound is unique due to its high selectivity for certain crops, allowing for effective weed control without harming the desired plants. Its chiral nature also contributes to its specificity and reduced environmental impact compared to its racemic counterparts.

Propiedades

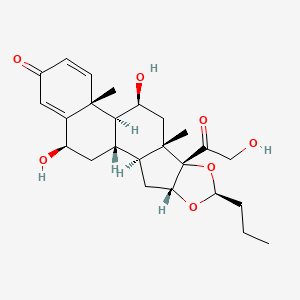

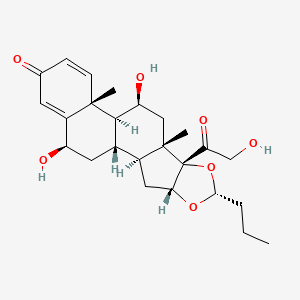

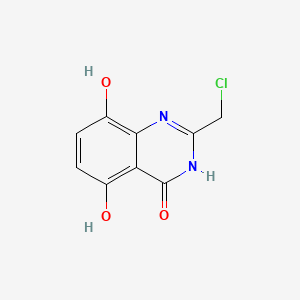

Número CAS |

355838-61-8 |

|---|---|

Fórmula molecular |

C15H19N3O4 |

Peso molecular |

305.334 |

Nombre IUPAC |

5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1 |

Clave InChI |

NUPJIGQFXCQJBK-HNNXBMFYSA-N |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C |

Sinónimos |

5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid; 2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid |

Origen del producto |

United States |

Q1: The research emphasizes the importance of understanding enantioselectivity in pesticide risk assessment. Why is it crucial to investigate the different enantiomers of chiral herbicides like Imazamox, and what are the potential implications for environmental and human health?

A2: Many pesticides, including Imazamox, are chiral compounds, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Crucially, these enantiomers can exhibit different biological activities. [] Investigating the specific effects of each enantiomer, such as (S)-Imazamox, is essential because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B570552.png)